Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester

Catalog No.
S15962420
CAS No.
54436-08-7
M.F
C19H25N3O4
M. Wt
359.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, ...

CAS Number

54436-08-7

Product Name

Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester

IUPAC Name

methyl 8-methyl-2-(2-morpholin-4-ylethyl)-3,7-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazine-9-carboxylate

Molecular Formula

C19H25N3O4

Molecular Weight

359.4 g/mol

InChI

InChI=1S/C19H25N3O4/c1-13-17(19(23)24-2)18-14-11-22(6-5-21-7-9-25-10-8-21)12-26-16(14)4-3-15(18)20-13/h3-4,20H,5-12H2,1-2H3

InChI Key

ZCIBOLOZGULXSR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC3=C2CN(CO3)CCN4CCOCC4)C(=O)OC

Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid, 1,2,3,7-tetrahydro-8-methyl-2-(2-(4-morpholinyl)ethyl)-, methyl ester is a complex organic compound characterized by its unique structural features. It has a molecular formula of C21H31N3O4C_{21}H_{31}N_{3}O_{4} and a molecular weight of approximately 401.49 g/mol. The compound contains a pyrrolo-benzoxazine core, which is notable for its potential biological activities and applications in medicinal chemistry. Its structure includes various functional groups such as carboxylic acid and ester moieties, which contribute to its reactivity and solubility properties .

The chemical reactivity of Pyrrolo(3,2-f)(1,3)benzoxazine derivatives often involves nucleophilic substitutions and cyclization reactions. For instance, the compound can undergo hydrolysis to convert the ester group into a carboxylic acid, enhancing its reactivity in biological systems . Additionally, it can participate in cyclization reactions under acidic or basic conditions to form various substituted derivatives that may exhibit altered pharmacological properties .

Pyrrolo(3,2-f)(1,3)benzoxazine derivatives have shown significant biological activity in various studies. They have been investigated for their antibacterial properties against Gram-positive bacteria and have demonstrated cytotoxic effects against certain cancer cell lines. The presence of the morpholinyl group may enhance their interaction with biological targets such as enzymes or receptors, potentially leading to improved therapeutic outcomes .

The synthesis of Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid derivatives typically involves multi-step organic reactions. A common method includes the condensation of o-aminophenols with acetylenic esters followed by cyclization under acidic conditions. For instance, one approach utilizes bromoacetaldehyde diethyl acetal in the presence of acetic acid to yield the desired benzoxazine structure through a series of heating steps . The yields for these reactions can vary significantly based on the specific conditions employed.

This compound has potential applications in pharmaceutical chemistry due to its biological activity. It may serve as a lead compound for developing new antibacterial agents or anticancer drugs. Furthermore, its unique chemical structure allows for modifications that could tailor its properties for specific therapeutic targets . Additionally, it could be explored in materials science for developing novel polymers or coatings due to its stable aromatic framework.

Interaction studies of Pyrrolo(3,2-f)(1,3)benzoxazine derivatives with biological macromolecules such as proteins and nucleic acids are crucial for understanding their mechanism of action. Preliminary studies suggest that these compounds may interact with specific receptors or enzymes involved in disease pathways. Techniques such as molecular docking and spectroscopy are often employed to elucidate these interactions and optimize the design of more effective derivatives .

Several compounds share structural similarities with Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid. Here are some notable examples:

Compound NameKey FeaturesBiological Activity
7-Oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acidContains a pyrido-benzoxazine coreAntibacterial activity against Gram-positive bacteria
4-Oxo-4H-pyrrolo[2,1-c][1,4]benzoxazine-3-carboxylic acidSimilar benzoxazine structurePotential cytotoxic effects
7-Hydroxy-4-methyl-2H-chromen-2-oneDifferent core structure but similar reactivityAntioxidant properties

These compounds highlight the diversity within the benzoxazine family while emphasizing the unique structural characteristics of Pyrrolo(3,2-f)(1,3)benzoxazine-9-carboxylic acid that may contribute to its distinctive biological profile.

XLogP3

1.6

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

359.18450629 g/mol

Monoisotopic Mass

359.18450629 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-15-2024

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